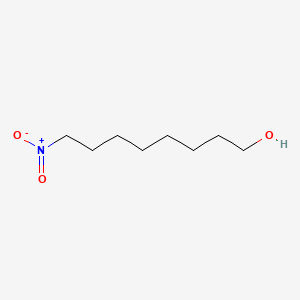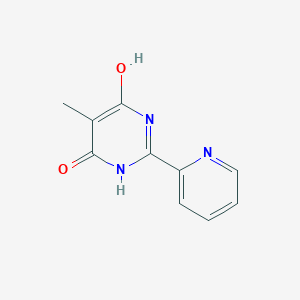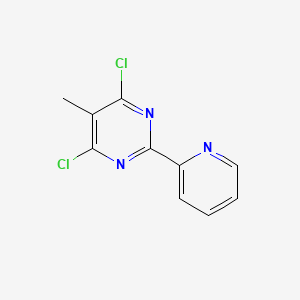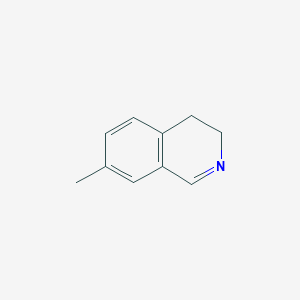
7-Methyl-3,4-dihydroisoquinoline
説明
“7-Methyl-3,4-dihydroisoquinoline” is a derivative of 3,4-Dihydroisoquinoline . It is used as a reagent in the preparation of antiproliferative tubulin inhibitors . It can also be used to synthesize 5,6-Dihydro-8H-isoquino .
Synthesis Analysis
The synthesis of “7-Methyl-3,4-dihydroisoquinoline” involves N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are very mild and the desired cyclization products could be obtained in good yield .Molecular Structure Analysis
The molecular structure of “7-Methyl-3,4-dihydroisoquinoline” is similar to that of 3,4-Dihydroisoquinoline . It has a suitable size and moderate polarity as a pharmacophore, making it a suitable scaffold that has been widely used in various drug candidates .Chemical Reactions Analysis
The chemical reactions involving “7-Methyl-3,4-dihydroisoquinoline” include the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . Another reaction involves the interaction of Mannich bases of the naphthalene series with 6,7-dimethoxy-3,4-dihydroisoquinoline .科学的研究の応用
Antitumor Activities
A class of 3,4-dihydroisoquinolines has been synthesized, including a compound with a structure related to 7-Methyl-3,4-dihydroisoquinoline. These compounds have shown moderate antitumor activities in vitro. This suggests potential applications in cancer research and therapy (Zhu et al., 2011).
Inhibition of Catechol-O-Methyltransferase (COMT)
Dihydroisoquinolines related to dopamine, which includes structures similar to 7-Methyl-3,4-dihydroisoquinoline, have been found to be potent inhibitors of catechol-O-methyltransferase. This suggests their role in the study of neurological disorders and their potential as therapeutic agents (B. Cheng, T. Origitano, M. Collins, 1987).
Synthesis of Pyrimidines
The compound has been used in the synthesis of pyrimidines, indicating its utility in the creation of novel chemical structures for various applications, including pharmaceutical research (D. Korbonits et al., 1987).
Enantioselective Additions in Organic Synthesis
Enantioselective additions of organolithium reagents to dihydroisoquinolines, including 7-Methyl-3,4-dihydroisoquinoline, have been studied. This process is significant in the field of asymmetric synthesis, which is crucial in pharmaceutical chemistry (M. Chrzanowska, J. Sokołowska, 2001).
Antifungal Activity
A study on dihydroisoquinoline oxaziridines with a methyl group in position 1 and a nitro group in position 7, which is structurally related to 7-Methyl-3,4-dihydroisoquinoline, showed significant antifungal activity. This demonstrates its potential in antifungal research and development (M. Bouzid et al., 2014).
Phytochemical Research
The compound has been isolated from natural sources, like the seeds of Calycotome villosa subsp. intermedia, indicating its relevance in phytochemical studies and natural product chemistry (A. Elkhamlichi et al., 2017).
Chemical Delivery Systems
7-Methyl-3,4-dihydroisoquinoline has been used in the development of chemical delivery systems, such as a dihydroisoquinoline targetor-based system for azidothymidine (AZT). This highlights its role in enhancing drug delivery mechanisms (E. Pop et al., 1993).
Safety And Hazards
特性
IUPAC Name |
7-methyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-2-3-9-4-5-11-7-10(9)6-8/h2-3,6-7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKVTJWRUHJMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCN=C2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599530 | |
| Record name | 7-Methyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-3,4-dihydroisoquinoline | |
CAS RN |
102652-86-8 | |
| Record name | 7-Methyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3045090.png)
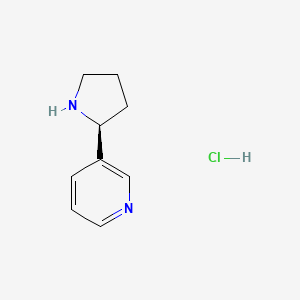
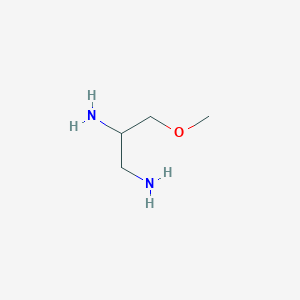
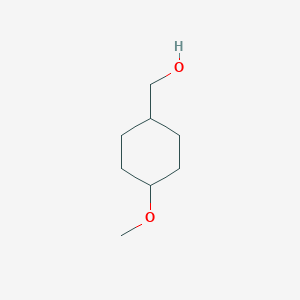
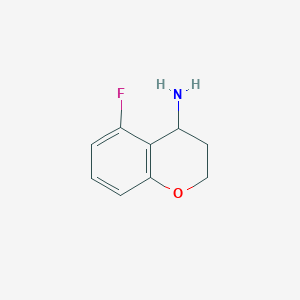
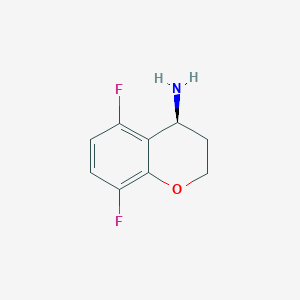
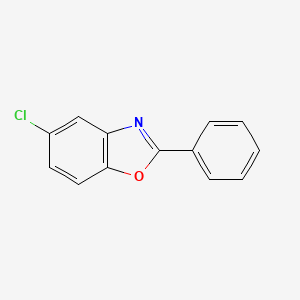
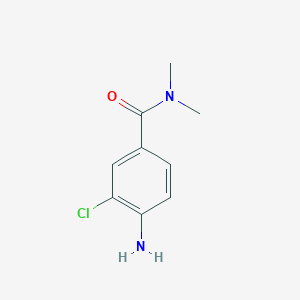
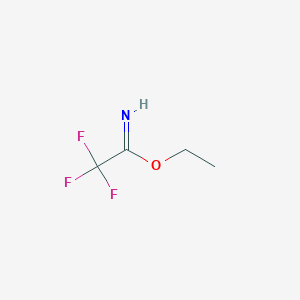
![4-[3-(4-Formyl-2-methoxyphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3045104.png)
